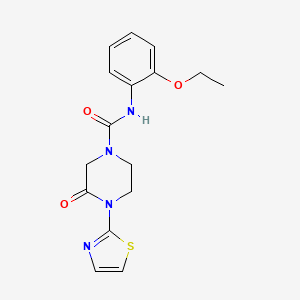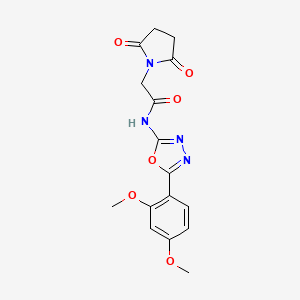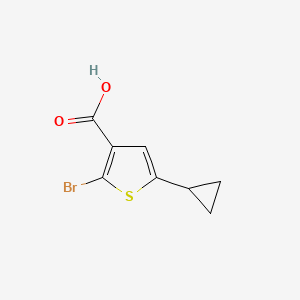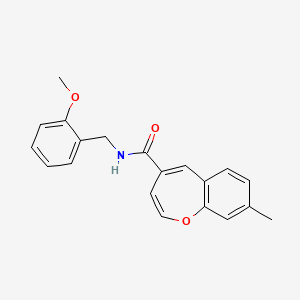![molecular formula C12H15N3O4S B2805637 6-[(7-Nitro-2,1,3-Benzoxadiazol-4-Yl)sulfanyl]hexan-1-Ol](/img/structure/B2805637.png)
6-[(7-Nitro-2,1,3-Benzoxadiazol-4-Yl)sulfanyl]hexan-1-Ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イルチオ)ヘキサノールは、一般にNBDHEXとして知られており、グルタチオンS-トランスフェラーゼP1-1(GSTP1-1)に対する強力な阻害効果で知られています。 この化合物は、さまざまな癌細胞に対する細胞毒性効果と抗癌剤としての可能性から注目を集めています .
科学的研究の応用
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol has a wide range of scientific research applications:
Chemistry: Used as a probe in studying enzyme kinetics and interactions.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its anticancer properties, particularly in targeting drug-resistant cancer cells.
Industry: Potential applications in the development of new pharmaceuticals and chemical probes .
作用機序
6-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イルチオ)ヘキサノールの主要な作用機序は、グルタチオンS-トランスフェラーゼP1-1(GSTP1-1)の阻害です。 この阻害は癌細胞の解毒プロセスを阻害し、有毒化合物の蓄積とアポトーシスの誘導につながります。 この化合物は、GSTP1-1の活性部位でグルタチオンと安定な複合体を形成し、その酵素活性を阻害します .
類似化合物の比較
6-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イルチオ)ヘキサノールは、GSTP1-1に対する強力な阻害効果と癌細胞のアポトーシスを誘導する能力においてユニークです。 類似の化合物には以下が含まれます。
6-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イルチオ)ヘキサン酸: 6-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イルチオ)ヘキサノールの代謝物で、同様の阻害特性を持っています。
MC2752およびMC2753: 6-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イルチオ)ヘキサノールのアナログで、阻害効果を強化するための修飾が加えられています
これらの化合物は、同様の構造的特徴を共有していますが、GSTP1-1との特定の相互作用と酵素阻害における全体的な有効性に違いがあります .
生化学分析
Biochemical Properties
NBDHEX plays a crucial role in biochemical reactions, particularly in the inhibition of GSTs catalytic activity . It interacts with the enzyme GSTP1-1, disrupting its function and leading to the death of tumor cells . This interaction is not a substrate for the multidrug resistance-associated protein 1 (MRP1), a specific export pump .
Cellular Effects
NBDHEX has a profound effect on various types of cells and cellular processes. It influences cell function by triggering apoptosis in several tumor cell lines . Moreover, it impacts cell signaling pathways, specifically associated with c-Jun NH2-terminal kinase and c-Jun activation . It also influences gene expression and cellular metabolism, particularly through the oxidation of glutathione and activation of p38 MAPK .
Molecular Mechanism
The molecular mechanism of action of NBDHEX involves its binding interactions with biomolecules, specifically with GSTP1-1 . It inhibits the catalytic activity of GSTs, thereby disrupting the interaction between GSTP1-1 and key signaling effectors . This leads to changes in gene expression and triggers apoptosis in tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NBDHEX change over time. It has been observed that NBDHEX triggers two different types of cell death: a caspase-dependent apoptosis in certain cells and a necrotic phenotype in others . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
NBDHEX is involved in the metabolic pathways related to the detoxification of xenobiotics. It interacts with the enzyme GSTP1-1, which is involved in the conjugation of glutathione (GSH) with carcinogens, drugs, toxins, as well as products of oxidative stress .
準備方法
合成経路と反応条件
6-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イルチオ)ヘキサノールの合成には、特定の条件下での7-ニトロ-2,1,3-ベンゾオキサジアゾールとヘキサンチオールの反応が含まれます。 反応には通常、ジメチルスルホキシド(DMSO)などの溶媒と炭酸カリウムなどの塩基が必要となり、求核置換反応を促進します .
工業生産方法
詳細な工業生産方法は広く文書化されていませんが、6-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イルチオ)ヘキサノールの大規模合成には、収率と純度を高くするために反応条件の最適化が必要になる可能性があります。 これには、連続フロー反応器や高度な精製技術の使用が含まれる可能性があります .
化学反応の分析
反応の種類
6-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イルチオ)ヘキサノールは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ニトロ基は特定の条件下でアミノ基に還元できます。
置換: チオール基は求核置換反応に関与できます.
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素やその他の酸化剤が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ニトロ基の還元によりアミノ誘導体が生成され、置換反応によりさまざまなアルキル化生成物が生成される可能性があります .
科学研究への応用
6-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イルチオ)ヘキサノールは、幅広い科学研究への応用があります。
化学: 酵素反応速度論や相互作用を研究するためのプローブとして使用されます。
生物学: 細胞プロセスへの影響と治療薬としての可能性が調査されています。
医学: 特に薬剤耐性癌細胞を標的とした抗癌特性が研究されています。
類似化合物との比較
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol is unique in its strong inhibitory effects on GSTP1-1 and its ability to induce apoptosis in cancer cells. Similar compounds include:
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanoic acid: A metabolite of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol with similar inhibitory properties.
MC2752 and MC2753: Analogues of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol with modifications to enhance their inhibitory effects
These compounds share similar structural features but differ in their specific interactions with GSTP1-1 and their overall efficacy in inhibiting the enzyme .
特性
IUPAC Name |
6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]hexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c16-7-3-1-2-4-8-20-10-6-5-9(15(17)18)11-12(10)14-19-13-11/h5-6,16H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXYYAZGELLKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)SCCCCCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: NBDHEX is a potent inhibitor of glutathione S-transferases (GSTs), particularly GSTP1-1. [, , , ] It binds to the H-site of GSTs and forms a σ-complex with glutathione (GSH) at the C-4 position of its benzoxadiazole ring. [] This complex is tightly bound to the active site of GSTP1-1 and GSTM2-2, leading to enzyme inhibition. [] This inhibition disrupts the interaction between GSTP1-1 and key signaling molecules like c-Jun N-terminal kinase (JNK), leading to JNK activation and apoptosis. [, , ]
ANone: The provided research does not directly address material compatibility or stability under diverse conditions beyond biological contexts.
A: NBDHEX is not known to possess catalytic properties. Its primary function is as an inhibitor of GSTs. [, , , ]
A: Yes, docking studies have been conducted to predict the binding mode of NBDHEX and its derivatives to the active site of GSTs. These studies have provided insights into the structural basis for the compound's inhibitory activity and selectivity. [, , ]
ANone: Studies on NBDHEX analogues revealed several key SAR points:
- Hydroxyl group: The hydroxyl group in the alkyl chain is crucial for water solubility and can be modified to modulate this property. [, ]
- Alkyl chain length and substituents: The length and substituents on the alkyl chain at the C4 position of the NBD scaffold influence water solubility, GST isoform selectivity, and cytotoxic activity. [, ] For example, incorporating oxygen atoms into the chain enhances water solubility, while aromatic substituents tend to reduce cytotoxicity. [, ]
- Nitro group: Replacing the nitro group with a sulfonic group drastically reduces the compound's ability to inhibit GSTP1-1, highlighting the importance of the nitro group for its activity. []
- Hydrophobic moieties: Introducing hydrophobic moieties in the side chain can confer unique properties, such as reduced dependence on GSH for disrupting the interaction between GSTP1-1 and TRAF2 and enhanced stability against GSH conjugation. []
A: While specific stability data is limited in the provided articles, NBDHEX analogues with improved water solubility have been developed. [, ] Introducing oxygen atoms within the hydroxy-containing alkyl chain significantly enhances water solubility without affecting reactivity with GSH. [] Additionally, the development of a prodrug, RK-296, aims to enable biothiol-activated release of NBDHEX, potentially improving its targeting and reducing off-target effects. []
ANone: The provided research focuses primarily on the compound's biological activity and mechanisms. Information regarding SHE regulations is not discussed.
A: NBDHEX exhibits promising in vivo activity against melanoma xenografts. [, ] An analogue, MC3181, demonstrated good oral bioavailability and significant antitumor activity against BRAF-mutant xenografts with minimal toxicity in mice. [] NBDHEX undergoes glucuronidation and microsomal oxidation in human, mouse, and rat liver cells, with species and sex-related differences observed in metabolism. []
A: NBDHEX demonstrates potent in vitro cytotoxic activity against various cancer cell lines, including melanoma, osteosarcoma, and leukemia, with IC50 values in the micromolar or submicromolar range. [, , , , , , , , , , ] This activity is linked to its ability to inhibit GSTP1-1 and induce apoptosis. [, , , , , , , , , , ] In vivo studies using mouse xenograft models have confirmed NBDHEX's antitumor activity, particularly against melanoma and Ewing sarcoma. [, , , ] Additionally, NBDHEX demonstrated synergistic effects with other chemotherapeutic agents like temozolomide and cisplatin in preclinical models. [, ]
A: While the provided articles do not extensively address NBDHEX resistance mechanisms, one study suggests that lower GSTP1-1 levels in MDR1-expressing leukemia cells may contribute to their increased sensitivity to NBDHEX. [] This suggests that GSTP1-1 expression levels could influence NBDHEX sensitivity.
A: The development of the biothiol-activatable prodrug RK-296 represents a promising approach for targeted NBDHEX delivery. [] By exploiting the elevated levels of biothiols in cancer cells, this prodrug aims to release NBDHEX specifically within the tumor microenvironment, potentially enhancing its therapeutic index.
ANone: The research articles mention the use of various analytical techniques for studying NBDHEX, including:
- High-performance liquid chromatography (HPLC): Used to assess the metabolic stability of NBDHEX and its analogues. [, ]
- Liquid chromatography coupled with diode array detection and tandem mass spectrometry (LC-DAD-MS/MS): Employed for identifying and quantifying NBDHEX and its metabolites in biological samples. [, ]
- Nuclear magnetic resonance (NMR): Utilized for structural confirmation of NBDHEX metabolites, specifically its glucuronide conjugate. []
- Spectroscopic methods: Employed to investigate the interaction of NBDHEX with GSTs and characterize its mechanism of action. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2805556.png)

![5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2805558.png)


![Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2805567.png)
![(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2805568.png)

![3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2805571.png)
![7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2805572.png)

![2-Oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl (2-methoxyphenyl)acetate](/img/structure/B2805575.png)
